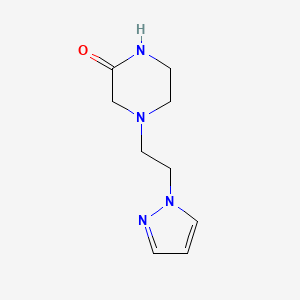

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is a heterocyclic compound that features both pyrazole and piperazine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-chloroethyl)piperazine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

化学反应分析

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, particularly at the N1 and N4 positions. Reactions with alkyl/aryl halides or sulfonates yield derivatives with tailored pharmacological properties.

Cycloaddition and Heterocycle Formation

The pyrazole moiety participates in 1,3-dipolar cycloadditions, while the piperazinone ring enables annulation reactions.

Huisgen Cycloaddition

-

Reacts with azides under Cu(I) catalysis to form triazole-linked conjugates:

This compound+R-N3CuSO4/NaAscTriazole derivatives

Pyrazole Functionalization

-

Reacts with β-ketoesters in acidic conditions to form fused pyrazolo[1,5-a]pyrimidines:

This compound+CH3COCOORHCl, EtOHPyrazolo[1,5-a]pyrimidine

Acylation and Esterification

The secondary amine in the piperazinone ring reacts with acylating agents:

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids to form biaryl derivatives:

This compound+Ar-B(OH)2Pd(dppf)Cl24-(2-(1H-Pyrazol-1-yl)ethyl)-1-arylpiperazin-2-one

Condensation Reactions

The ketone group in the piperazin-2-one ring undergoes condensation with hydrazines or amines:

| Reagent | Conditions | Product | Yield | Use Case |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 hr | Hydrazone derivatives | 68% | Antitubercular agents |

| 4-Aminophenol | AcOH, 100°C, 3 hr | Schiff base conjugates | 72% | Fluorescent probes |

Reductive Amination

The piperazinone ring’s secondary amine reacts with aldehydes/ketones under reductive conditions:

-

Example : Reaction with 4-nitrobenzaldehyde and NaBH<sub>3</sub>CN:

This compound+4-O2N-C6H4CHONaBH3CNN-(4-Nitrobenzyl)piperazin-2-one

Oxidation and Reduction

科学研究应用

Antioxidant Properties

Research indicates that compounds containing the pyrazole structure exhibit significant antioxidant activity. They can mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one can effectively reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases.

CNS Activity

The compound has been investigated for its effects on the central nervous system (CNS). For instance, it has been identified as a partial agonist of G protein-coupled bile acid receptor 1 (GPBA), which is linked to glucose metabolism and could be beneficial in managing diabetes .

Table 1: Summary of Key Studies

作用机制

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Similar Compounds

- 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine

- 1-ethyl-4-piperidin-4-yl-piperazine

- 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine

Uniqueness

4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine rings. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

生物活性

The compound 4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-2-one is a derivative of piperazine that incorporates a pyrazole moiety. This structural combination is significant in medicinal chemistry due to the biological activities associated with both piperazine and pyrazole derivatives. Research into this compound has revealed potential applications in various therapeutic areas, particularly in pain management and as antimicrobial agents.

Structural Characteristics

The molecular formula of this compound is C10H14N4O, with a molecular weight of 206.25 g/mol. The compound features a piperazine ring, which is known for its role in multiple pharmacological activities, and a pyrazole group that enhances its biological profile.

Antinociceptive Properties

Research indicates that compounds containing pyrazole derivatives, including this compound, exhibit significant antinociceptive (pain-relieving) properties. Studies have demonstrated that related compounds act as sigma receptor antagonists, which may contribute to their efficacy in pain management therapies.

Antimicrobial and Antifungal Activity

The presence of the pyrazole moiety suggests potential antimicrobial and antifungal activities. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For example, derivatives of pyrazole have been tested against strains such as Bacillus subtilis and Escherichia coli, demonstrating promising results in inhibiting growth .

Case Study 1: Sigma Receptor Antagonism

A study highlighted the antinociceptive effects of a related compound, demonstrating that it acts as an antagonist for sigma receptors. This mechanism is crucial for developing new analgesics that may offer fewer side effects compared to traditional opioids.

Case Study 2: Antimicrobial Testing

In a comparative study of various pyrazole derivatives, compounds similar to this compound were tested for their antibacterial properties. Results indicated effective inhibition against Mycobacterium tuberculosis at concentrations significantly lower than standard antibiotics .

Comparison with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Iloperidone | Benzisoxazole core | Atypical antipsychotic |

| EST64454 | Pyrazole derivative | Sigma receptor antagonist |

| LQFM192 | Phenyl-pyrazole derivative | Anxiolytic-like activity |

| Other Pyrazole Derivatives | Various substitutions on pyrazole | Antimicrobial, antifungal |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Sigma Receptor Interaction : The compound's interaction with sigma receptors could modulate pain pathways, providing analgesic effects without the addictive potential of opioids.

- Antimicrobial Mechanisms : Pyrazole derivatives may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes, leading to bacterial death .

属性

IUPAC Name |

4-(2-pyrazol-1-ylethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c14-9-8-12(5-3-10-9)6-7-13-4-1-2-11-13/h1-2,4H,3,5-8H2,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHPYNYHWMRFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。